molecular formula C11H11BrO2 B13716238 Methyl 2-(3-bromophenyl)cyclopropane-1-carboxylate

Methyl 2-(3-bromophenyl)cyclopropane-1-carboxylate

Cat. No.: B13716238
M. Wt: 255.11 g/mol
InChI Key: RUYAQUQGZGCHBM-UHFFFAOYSA-N
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Description

MFCD32642138 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32642138 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. One common synthetic route involves the reaction of specific starting materials under controlled temperature and pressure conditions. The reaction conditions, such as the choice of solvent, temperature, and catalysts, play a crucial role in determining the efficiency and outcome of the synthesis.

Industrial Production Methods

In industrial settings, the production of MFCD32642138 is scaled up using large reactors and automated systems to ensure consistent quality and high yield. The industrial production process often involves multiple steps, including purification and quality control measures, to meet the stringent standards required for commercial use.

Chemical Reactions Analysis

Types of Reactions

MFCD32642138 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD32642138 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired products. For example, oxidation reactions may be carried out using hydrogen peroxide or potassium permanganate, while reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from the reactions of MFCD32642138 depend on the specific reagents and conditions used. These products can include various derivatives and intermediates that are valuable for further chemical synthesis and applications.

Scientific Research Applications

MFCD32642138 has a wide range of scientific research applications, making it a versatile compound in various fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: MFCD32642138 is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD32642138 involves its interaction with specific molecular targets and pathways. The compound’s reactive functional groups allow it to bind to and modify target molecules, leading to changes in their activity and function. These interactions can affect various biological processes and pathways, making MFCD32642138 a valuable tool for studying molecular mechanisms and developing new therapies.

Properties

IUPAC Name

methyl 2-(3-bromophenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)10-6-9(10)7-3-2-4-8(12)5-7/h2-5,9-10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYAQUQGZGCHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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